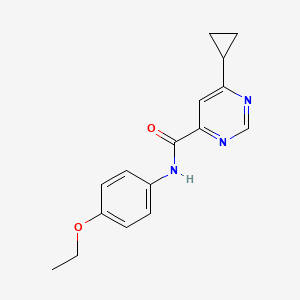![molecular formula C14H13N5OS B2810407 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole CAS No. 2201887-89-8](/img/structure/B2810407.png)
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a benzothiazole ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to participate in pi stacking interactions, hydrogen bonding, and other non-covalent interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the electronic properties of the different functional groups present. For example, the triazole ring is often involved in coordination to metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on factors such as its exact molecular structure, the presence of any substituents, and the conditions under which it is studied .Aplicaciones Científicas De Investigación
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives, including structures similar to 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole, have been investigated for their antifungal and immunomodulating activities. These compounds have demonstrated significant in vitro and in vivo antifungal activity against Candida species. Their activity is attributed to specific chemical characteristics, such as ether substitution at the side chain, which results in enhanced in vivo activity through immunomodulation and direct antifungal effects (Schiaffella & Vecchiarelli, 2001).
Structural Activity Relationship in Medicinal Chemistry
Benzothiazole derivatives are vital in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, and anticancer properties. The structural modifications of benzothiazole derivatives, like this compound, play a crucial role in enhancing their pharmacological profiles. These modifications aim to improve the therapeutic efficacy while minimizing toxic effects, making the benzothiazole scaffold a rapidly developing compound in medicinal chemistry (Bhat & Belagali, 2020).
Therapeutic Potential in Chemotherapy
Benzothiazole and its derivatives, such as this compound, have shown broad-spectrum antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Importantly, 2-arylbenzothiazoles are being investigated as potential antitumor agents. Some benzothiazole derivatives are already in clinical use for various diseases, indicating the significant therapeutic potential of this class of compounds in chemotherapy (Kamal, Hussaini, & Malik, 2015).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have been identified as significant antimicrobial and antiviral agents. These compounds exhibit a range of therapeutic capabilities including antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, antimalarial, and anthelmintic activities. The broad spectrum of activities associated with benzothiazole derivatives underscores their potential as active candidates in the discovery of new antimicrobial or antiviral agents for clinical development (Elamin, Abd Elaziz, & Abdallah, 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cancer cell lines
Mode of Action
It is synthesized via the copper (I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction
Biochemical Pathways
Similar compounds have shown significant antiproliferative effects against various cancer cells . This suggests that the compound may affect pathways related to cell proliferation and growth.
Pharmacokinetics
The compound was found to exhibit strong activity against various cancer cell lines , suggesting that it has good bioavailability
Result of Action
The compound exhibits significant antiproliferative effects against various cancer cells, including hepatocellular carcinoma (Hep-G2), breast cancer (MCF-7), and colon cancer (HCT116) . It induces cell cycle arrest in the S and G0/G1 phases and shows strong apoptotic activity .
Propiedades
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(11-1-2-12-13(5-11)21-9-15-12)18-6-10(7-18)8-19-4-3-16-17-19/h1-5,9-10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEAJBJNTHXHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
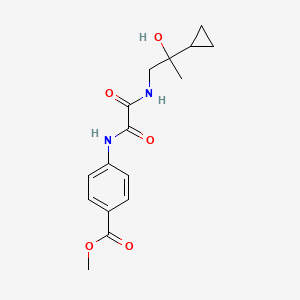
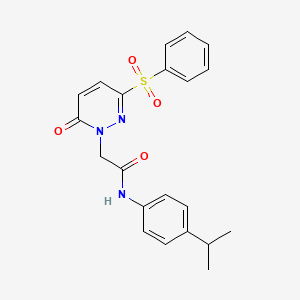
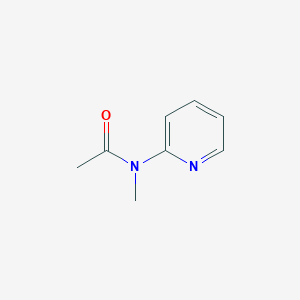
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2810328.png)
![(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B2810335.png)
![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2810338.png)

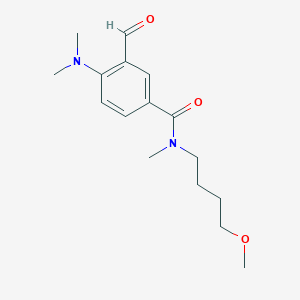

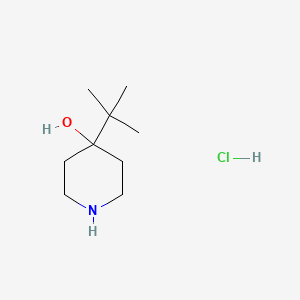
![(E)-3-(4-chloroanilino)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2810343.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B2810345.png)

